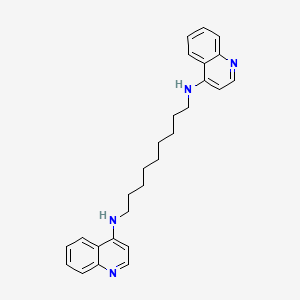
1,9-Nonanediamine, N,N'-di-4-quinolinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9-Nonanediamine, N,N’-di-4-quinolinyl- is a complex organic compound characterized by the presence of two quinolinyl groups attached to a nonanediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,9-nonanediamine with quinoline derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound for various applications, including research and industrial uses.
Analyse Des Réactions Chimiques
Types of Reactions
1,9-Nonanediamine, N,N’-di-4-quinolinyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinolinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds
Applications De Recherche Scientifique
1,9-Nonanediamine, N,N’-di-4-quinolinyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,9-Nonanediamine, N,N’-di-4-quinolinyl- involves its interaction with specific molecular targets and pathways. The quinolinyl groups are known to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,9-Nonanediamine, N,N’-di-4-quinolinyl- include other quinoline derivatives and nonanediamine derivatives. Examples include:
- 1,9-Nonanediamine
- Quinoline
- 4-Quinolinyl derivatives
Uniqueness
What sets 1,9-Nonanediamine, N,N’-di-4-quinolinyl- apart from these similar compounds is the presence of two quinolinyl groups attached to the nonanediamine backbone
Propriétés
Numéro CAS |
57599-92-5 |
|---|---|
Formule moléculaire |
C27H32N4 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
N,N'-di(quinolin-4-yl)nonane-1,9-diamine |
InChI |
InChI=1S/C27H32N4/c1(2-4-10-18-28-26-16-20-30-24-14-8-6-12-22(24)26)3-5-11-19-29-27-17-21-31-25-15-9-7-13-23(25)27/h6-9,12-17,20-21H,1-5,10-11,18-19H2,(H,28,30)(H,29,31) |
Clé InChI |
WNXGDLDYZVDJMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCCCCNC3=CC=NC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


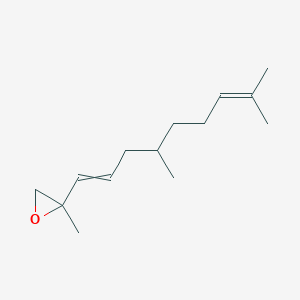
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)

![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)

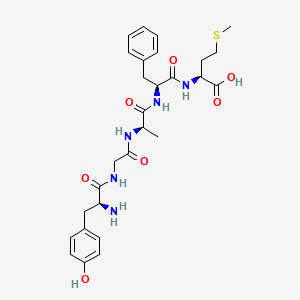
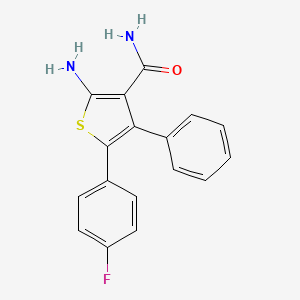
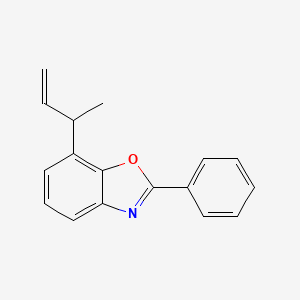
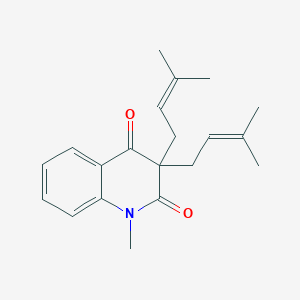
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)

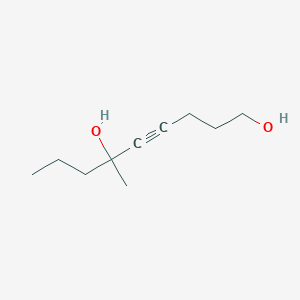

![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
